molecular formula C15H12Cl2N4O3 B1384046 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea CAS No. 6638-52-4

1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea

Cat. No.: B1384046
CAS No.: 6638-52-4
M. Wt: 367.2 g/mol
InChI Key: GVQSCQWJYFUCAD-CLLFQMGYSA-N
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Description

The compound 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea is a synthetic organic molecule of significant interest in various scientific fields. Its structure comprises two 5-chloro-2-hydroxyphenyl groups attached to a urea backbone via methyleneamino linkages, arranged in Z and E configurations respectively. This arrangement potentially contributes to the compound's unique chemical and biological properties.

Preparation Methods

Synthetic Routes

The synthesis of 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with urea under specific conditions. This reaction can be facilitated by catalysts such as acids or bases to improve yield and selectivity.

Reaction Conditions:

  • Reagents: 5-chloro-2-hydroxybenzaldehyde, urea

  • Solvent: Ethanol or methanol

  • Catalysts: Acid or base catalysts

  • Temperature: Moderate heating (50-80°C)

  • Time: Several hours to overnight

Industrial Production Methods

In an industrial context, this compound can be produced using continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea can undergo several chemical reactions, including:

  • Oxidation: The phenolic groups may be oxidized to quinones using oxidizing agents such as potassium permanganate.

  • Reduction: The compound's imine bonds can be reduced to amines using reducing agents like sodium borohydride.

  • Substitution: The chlorine atoms in the phenyl rings can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in aqueous solution

  • Reduction: Sodium borohydride in methanol

  • Substitution: Nucleophiles (e.g., amines, thiols) in a polar aprotic solvent like dimethyl sulfoxide (DMSO)

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Amino derivatives

  • Substitution: Nucleophilically substituted phenyl derivatives

Scientific Research Applications

This compound is valuable in various scientific research domains:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: Its potential bioactivity makes it a candidate for studies on enzyme inhibition and antimicrobial properties.

  • Medicine: Investigations into its pharmacological effects may reveal therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

  • Industry: It could be used in the development of novel materials with specific chemical reactivity profiles.

Mechanism of Action

The mechanism by which 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea exerts its effects depends on its interaction with molecular targets such as enzymes and receptors. The compound's phenolic groups may contribute to its antioxidant activity, while its imine bonds could play a role in forming covalent bonds with biological macromolecules, thus inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea: Similar in structure but differs in the configuration of the imine bonds.

  • 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea: Both imine bonds are in the Z configuration.

Uniqueness

1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea is unique due to its mixed (Z and E) configuration, which may confer distinct chemical reactivity and biological activity compared to its fully (E) or fully (Z) configured counterparts. This unique arrangement can influence the compound's three-dimensional structure, affecting its interaction with molecular targets.

Properties

IUPAC Name

1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O3/c16-11-1-3-13(22)9(5-11)7-18-20-15(24)21-19-8-10-6-12(17)2-4-14(10)23/h1-8,22-23H,(H2,20,21,24)/b18-7-,19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQSCQWJYFUCAD-CLLFQMGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NNC(=O)NN=CC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/NC(=O)N/N=C\C2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-52-4
Record name NSC48238
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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